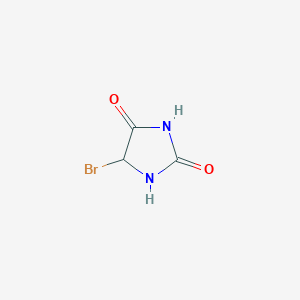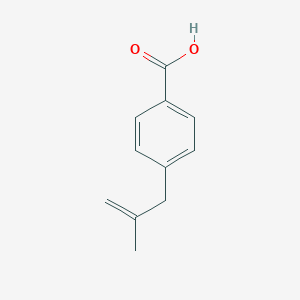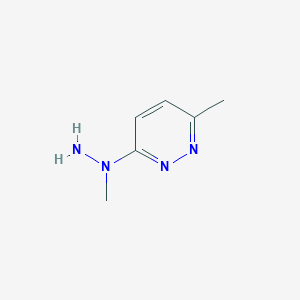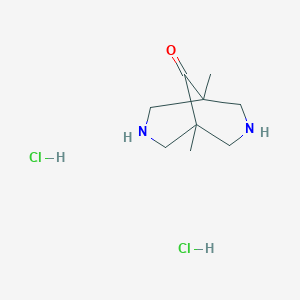![molecular formula C12H13NS B064649 2-[(E)-1-Pentenyl]benzothiazole CAS No. 171628-32-3](/img/structure/B64649.png)
2-[(E)-1-Pentenyl]benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-1-Pentenyl]benzothiazole is a chemical compound with the molecular formula C12H13NS. It is a member of the benzothiazole family, which is known for its diverse biological activities such as anticancer, antimicrobial, and antifungal properties.
Mecanismo De Acción
The exact mechanism of action of 2-[(E)-1-Pentenyl]benzothiazole is not well understood. However, it is believed to exert its biological activities through multiple pathways. For example, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway via the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. It also exhibits antimicrobial activity by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial cell wall components.
Efectos Bioquímicos Y Fisiológicos
2-[(E)-1-Pentenyl]benzothiazole has been shown to have several biochemical and physiological effects. It has been reported to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. It also inhibits the growth of bacteria and fungi by disrupting their cell membranes and inhibiting the synthesis of cell wall components. Furthermore, it has been shown to possess anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(E)-1-Pentenyl]benzothiazole in lab experiments is its broad range of biological activities. It exhibits anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using this compound is its relatively low yield in the synthesis process, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the study of 2-[(E)-1-Pentenyl]benzothiazole. One potential area of research is the development of new anticancer drugs based on the structure of this compound. Another area of research is the exploration of its potential as a new class of antibiotics to combat antibiotic-resistant bacteria. Furthermore, the anti-inflammatory and antioxidant properties of this compound may be useful in the development of new therapies for various inflammatory diseases.
Métodos De Síntesis
The synthesis of 2-[(E)-1-Pentenyl]benzothiazole involves the reaction of 2-aminobenzothiazole with 1-pentenyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate imine, which undergoes a nucleophilic addition reaction with the alkene to yield the final product. The yield of the reaction varies depending on the reaction conditions, but typically ranges from 60-80%.
Aplicaciones Científicas De Investigación
2-[(E)-1-Pentenyl]benzothiazole has been extensively studied for its biological activities. It has been shown to possess anticancer properties by inducing apoptosis in cancer cells. In addition, it exhibits antimicrobial activity against a broad range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Furthermore, it has been reported to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory diseases.
Propiedades
Número CAS |
171628-32-3 |
|---|---|
Nombre del producto |
2-[(E)-1-Pentenyl]benzothiazole |
Fórmula molecular |
C12H13NS |
Peso molecular |
203.31 g/mol |
Nombre IUPAC |
2-[(E)-pent-1-enyl]-1,3-benzothiazole |
InChI |
InChI=1S/C12H13NS/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h4-9H,2-3H2,1H3/b9-4+ |
Clave InChI |
HCXOYXBBLHDVOO-RUDMXATFSA-N |
SMILES isomérico |
CCC/C=C/C1=NC2=CC=CC=C2S1 |
SMILES |
CCCC=CC1=NC2=CC=CC=C2S1 |
SMILES canónico |
CCCC=CC1=NC2=CC=CC=C2S1 |
Sinónimos |
Benzothiazole, 2-(1E)-1-pentenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



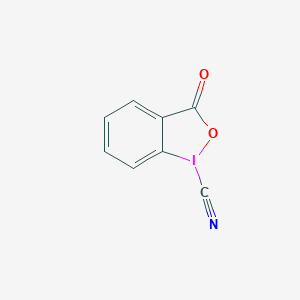
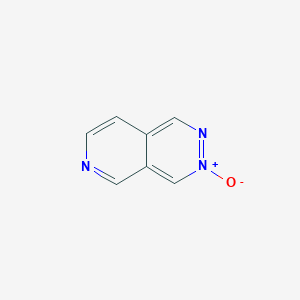
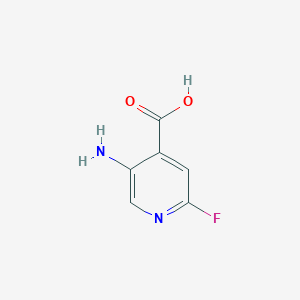
![3H-Imidazo[4,5-b]pyridin-3-ol](/img/structure/B64574.png)
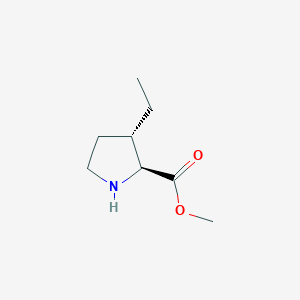
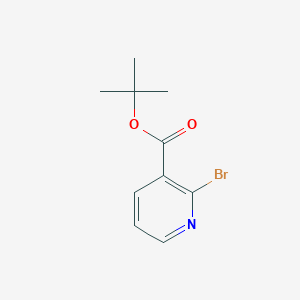
![(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride](/img/structure/B64583.png)
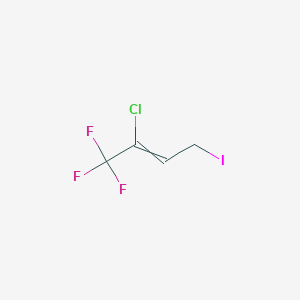
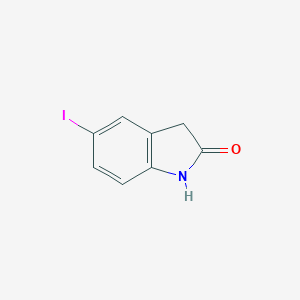
![Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B64592.png)
